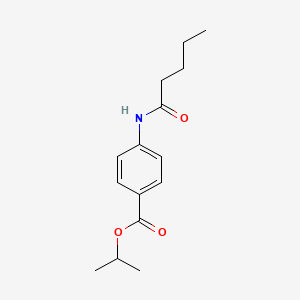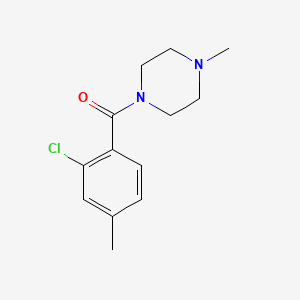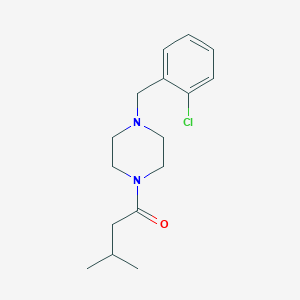![molecular formula C17H20N2O3S B5761901 4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, Dorsomorphin, and is used as an inhibitor of the BMP (bone morphogenetic protein) signaling pathway.
Mecanismo De Acción
Dorsomorphin inhibits the BMP signaling pathway by binding to and inhibiting the activity of the BMP type I receptors, ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, including Smad1/5/8, leading to the inhibition of BMP-mediated gene expression.
Biochemical and Physiological Effects:
The inhibition of BMP signaling by Dorsomorphin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Dorsomorphin can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the differentiation of stem cells. In vivo studies have shown that Dorsomorphin can prevent bone loss and reduce inflammation in animal models of osteoporosis and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dorsomorphin is its specificity for the BMP signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, Dorsomorphin has also been shown to have off-target effects, including the inhibition of other kinases, which can complicate the interpretation of experimental results. Additionally, Dorsomorphin has limited solubility in water, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions of research for Dorsomorphin. One area of interest is the development of more specific inhibitors of the BMP signaling pathway that do not have off-target effects. Another area of research is the investigation of the role of BMP signaling in various diseases, including cancer, osteoporosis, and cardiovascular disease. Additionally, the development of new methods for the delivery of Dorsomorphin to specific tissues or cells could expand its potential therapeutic applications.
Conclusion:
In conclusion, Dorsomorphin is a valuable tool for scientific research as an inhibitor of the BMP signaling pathway. Its specificity for this pathway allows for the selective inhibition of BMP-mediated gene expression, which has important implications for the study of various diseases. While Dorsomorphin has advantages and limitations in lab experiments, its potential therapeutic applications and future directions of research make it an important compound in the field of scientific research.
Métodos De Síntesis
The synthesis method of Dorsomorphin involves the reaction of 2-amino-N-methylbenzamide with 2,5-dimethylphenylsulfonyl chloride in the presence of triethylamine. This reaction results in the formation of 4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Dorsomorphin is commonly used in scientific research as an inhibitor of the BMP signaling pathway. This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in various diseases, including cancer, osteoporosis, and cardiovascular disease. By inhibiting this pathway, Dorsomorphin can be used to study the role of BMP signaling in these diseases and to develop potential therapies.
Propiedades
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)16(11-12)23(21,22)18-15-9-7-14(8-10-15)17(20)19(3)4/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGHNSIXMKBJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)


![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
